N-(4-chloro-2-methylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
The compound N-(4-chloro-2-methylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (hereafter referred to as the "target compound") is a triazole-based acetamide derivative. Its structure features:
- A 1,2,4-triazole ring substituted with an ethyl group at position 4 and a pyridin-2-yl group at position 3.
- A sulfanylacetamide bridge linking the triazole to an N-(4-chloro-2-methylphenyl) group.
This scaffold is designed to optimize interactions with biological targets, leveraging the triazole’s hydrogen-bonding capacity and the pyridine’s aromatic π-system for enhanced binding .
Properties
CAS No. |
573973-86-1 |
|---|---|
Molecular Formula |
C18H18ClN5OS |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H18ClN5OS/c1-3-24-17(15-6-4-5-9-20-15)22-23-18(24)26-11-16(25)21-14-8-7-13(19)10-12(14)2/h4-10H,3,11H2,1-2H3,(H,21,25) |
InChI Key |
YNAAGNXHDONDMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Cl)C)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is typically formed by reacting a thiol with an appropriate electrophile.
Final Coupling: The final step involves coupling the chloro-substituted phenyl ring with the triazole-sulfanyl intermediate under suitable conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions for scalability.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, or anticancer properties.
Agriculture: The compound could be investigated for its use as a pesticide or herbicide.
Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific application. For example:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Pesticidal Activity: The compound could disrupt the nervous system or metabolic processes of pests.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound’s structural analogs differ in substituents on the triazole ring and the acetamide-linked aryl group. Key examples include:
Physicochemical Insights :
- Pyridine Position : The 2-pyridinyl group (target compound) may facilitate stronger π-π stacking than 4-pyridinyl (Compound A) due to spatial orientation .
- Aryl Substitutions : Chlorine (electron-withdrawing) and methyl (electron-donating) on the acetamide phenyl (target) balance lipophilicity (logP ~3.2) compared to methoxy (Compound B, logP ~2.8) .
Anti-inflammatory and Anti-exudative Activity
- Furan-Triazole Analogs: Compounds with 5-furan-2-yl on the triazole (e.g., 2-((4-amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamides) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac (8 mg/kg) . The target compound’s pyridinyl group may enhance stability and target affinity over furan.
- Pyridine-Triazole Derivatives : In studies of pyridin-4-yl analogs (Compound A), electron-withdrawing groups (e.g., chloro, nitro) on the acetamide phenyl improved anti-inflammatory activity by 20–30% compared to electron-donating groups .
Antimicrobial and Anticancer Activity
- N-Substituted Aryl Derivatives : Compounds with pyridin-4-yl and chloro/methoxy substituents (e.g., KA3, KA7 in ) showed MIC values of 12.5–25 µg/mL against E. coli and S. aureus. The target compound’s 4-chloro-2-methylphenyl group may similarly enhance microbial membrane disruption.
- Thiadiazol-Acetamide Hybrids: While structurally distinct, derivatives like 2-chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-thiadiazol-2-yl}-acetamide exhibited anticancer activity (IC50 = 1.8 µM against Caco-2 cells) .
Biological Activity
N-(4-chloro-2-methylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and applications.
Chemical Structure and Properties
The compound has the molecular formula C18H18ClN5OS and a molecular weight of 387.9 g/mol. Its structure features a chloro-substituted phenyl group, a triazole ring with a pyridine substitution, and a sulfanyl group. These structural components suggest potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Bacterial Inhibition : In vitro studies have shown that related triazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were comparable to established antibiotics like streptomycin .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative A | E. coli | 25 |
| Triazole Derivative B | Staphylococcus aureus | 12.5 |
| N-(4-chloro-2-methylphenyl)... | Bacillus subtilis | 50 |
Antifungal Activity
The compound's structural features suggest it may inhibit fungal growth by targeting cytochrome P450 enzymes involved in sterol biosynthesis. Compounds with similar structures have demonstrated antifungal activity against Candida albicans and Aspergillus species, with MIC values ranging from 1.6 to 25 μg/mL .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The triazole moiety is known to inhibit enzymes like CYP51, crucial for ergosterol biosynthesis in fungi. This inhibition leads to disrupted cell membrane integrity and ultimately cell death.
- Receptor Interaction : The compound may interact with various receptors involved in cellular signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that triazole derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 12.5 to 50 μg/mL .
- Antifungal Activity Assessment : Research published in Mycoses indicated that specific triazole derivatives exhibited significant antifungal effects against Candida species, suggesting that modifications to the triazole ring can enhance potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
